3-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-8-11(13-15-10(7-14)16-19-13)12(17-18-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUNHYXLWIDURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(=NO3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384003 | |
| Record name | 3-(chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261349-42-2 | |
| Record name | 3-(chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloromethyl Group: This step often involves the chloromethylation of the isoxazole ring using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.
Formation of the Oxadiazole Ring: This can be accomplished by reacting the intermediate with hydrazine derivatives under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The presence of multiple reactive sites allows for potential cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce corresponding oxides.
Scientific Research Applications
3-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: It may be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The following compounds share the 1,2,4-oxadiazole core but differ in substituents, influencing their chemical and biological properties:
*Calculated based on molecular formula.
Key Observations:
- Substituent Diversity: The 5-position substituent varies from aromatic (phenyl, thienyl) to heteroaromatic (isoxazole, pyridazine).
- Chloromethyl Reactivity : The -CH2Cl group enables nucleophilic substitution, facilitating derivatization into esters, amines, or thioethers .
- Biological Relevance : Isoxazole-containing compounds (e.g., the target compound) are associated with antipicornaviral and analgesic activities, while phenyl derivatives are often intermediates in drug synthesis .
Pharmacological and Physicochemical Properties
- Its logP (estimated 3.1) suggests moderate lipophilicity, favoring blood-brain barrier penetration .
- Thienyl Analog: Lower molecular weight (200.64) and sulfur atom improve solubility in polar solvents. No direct pharmacological data reported .
- 4-Methylphenyl Derivative : Higher logP (~3.5) due to the hydrophobic methyl group; used in synthesizing kinase inhibitors .
Biological Activity
Overview
3-(Chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. Its unique structure incorporates a chloromethyl group and an isoxazole moiety, making it a candidate for various pharmacological applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₀ClN₃O₂
- CAS Number : 261349-42-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloromethyl group facilitates nucleophilic substitution reactions, which can lead to the generation of various derivatives with enhanced biological properties. The oxadiazole and isoxazole rings contribute to its reactivity and potential therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory Activity
In studies focused on COX enzyme inhibition, derivatives of oxadiazoles have shown promising anti-inflammatory effects. For instance, compounds similar to this compound demonstrated IC₅₀ values ranging from 0.04 to 0.14 μM against COX-2, indicating significant anti-inflammatory potential .
Antioxidant Activity
The compound's ability to inhibit oxidative stress markers such as nitric oxide (NO) and reactive oxygen species (ROS) has been documented. This suggests that it may play a role in mitigating oxidative damage in biological systems .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of oxadiazole derivatives. For example, compounds with similar structures have been tested against Mycobacterium tuberculosis, showing varying degrees of activity. The compound's structural features may enhance its efficacy against resistant strains .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole | Lacks isoxazole moiety | Moderate anti-inflammatory |
| 5-(5-Methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole | Lacks chloromethyl group | Limited COX inhibition |
| 3-(Chloromethyl)-1,2,4-oxadiazole | Lacks both isoxazole and phenyl groups | Minimal biological activity |
The presence of both the chloromethyl group and the isoxazole moiety in this compound enhances its reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities of oxadiazole derivatives:
- Study on COX Inhibition : A recent study synthesized novel oxadiazoles and evaluated their COX inhibitory activity. The findings indicated that chlorinated derivatives exhibited improved selectivity towards COX-2 compared to other halogenated derivatives .
- Antitubercular Activity : Another research focused on the antitubercular properties of oxadiazoles found that certain derivatives demonstrated significant activity against Mycobacterium tuberculosis, with IC₅₀ values as low as 0.045 µg/mL .
Q & A
Q. What are the established synthetic routes for 3-(chloromethyl)-5-(5-methyl-3-phenylisoxazol-4-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via cyclocondensation reactions, typically involving substituted amidoximes and activated chloromethyl intermediates. For example, analogous oxadiazoles are prepared by reacting 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole derivatives with nucleophilic reagents under reflux in polar aprotic solvents (e.g., DMF or DME) at 50–80°C . Flash column chromatography (SiO₂, hexane:ethyl acetate gradients) is commonly used for purification, yielding >90% purity . Optimization involves adjusting stoichiometry, reaction time (12–24 hr), and temperature to minimize side products like uncyclized intermediates.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C/19F NMR : To verify substituent positions and assess regioselectivity. For example, the chloromethyl group (–CH₂Cl) appears as a singlet at ~4.6 ppm in 1H NMR, while the isoxazole proton resonates at ~6.2 ppm .
- HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₁ClN₃O₂: 296.0538) .
- FTIR : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole) .
- SFC (Supercritical Fluid Chromatography) : Validates enantiopurity (>97% ee for chiral analogs) .
Q. How stable is this compound under standard laboratory storage conditions?
While direct stability data for this compound is limited, structurally similar oxadiazoles are hygroscopic and degrade under prolonged UV exposure. Recommended storage: –20°C in amber vials under inert gas (N₂/Ar). Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. What strategies are employed to modify the chloromethyl group for structure-activity relationship (SAR) studies?
The chloromethyl group is a key site for derivatization:
- Nucleophilic substitution : Replace Cl with amines (e.g., piperidine) or thiols in DMF/K₂CO₃ to generate analogs with enhanced solubility or bioactivity .
- Cross-coupling : Use Pd-catalyzed reactions (Suzuki-Miyaura) to attach aryl/heteroaryl groups, enabling exploration of steric and electronic effects .
- Borane complexation : Stabilize reactive intermediates via BF₃·Et₂O to study conformational effects on biological targets .
Q. What in vitro biological activities have been reported for related 1,2,4-oxadiazole derivatives, and how can these guide mechanistic studies?
Analogous compounds exhibit apoptosis induction in cancer cells (e.g., TIP47 inhibition in MX-1 tumor models) . Key assays:
- Caspase-3/7 activation : Measure luminescence in T47D breast cancer cells after 48-hr treatment.
- Cell cycle analysis : Flow cytometry to detect G₁-phase arrest (e.g., 1d analog at 10 µM) .
- Target identification : Photoaffinity labeling with biotinylated probes to isolate binding proteins (e.g., TIP47) .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Docking studies : Use AutoDock Vina to model interactions with TIP47 (PDB: 1WY9). Focus on hydrophobic contacts between the isoxazole ring and Leu89/Val92 residues.
- MD simulations : Assess stability of ligand-receptor complexes (50 ns trajectories in GROMACS) .
- QSAR : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values to design potent analogs .
Q. What methodologies resolve contradictions in reported biological data for oxadiazole derivatives?
Discrepancies in activity (e.g., cell-line specificity) may arise from:
- Assay variability : Standardize protocols (e.g., ATP-based viability vs. apoptosis-specific markers) .
- Metabolic stability : Test compounds in hepatocyte microsomes (e.g., human CYP3A4/2D6 inhibition) to rule out false negatives .
- Off-target effects : Use CRISPR knockouts (e.g., TIP47-deficient cells) to confirm target specificity .
Methodological Recommendations
- Synthetic reproducibility : Validate reaction scalability (1 mmol → 10 mmol) with strict moisture control .
- Analytical cross-validation : Combine NMR, HRMS, and X-ray crystallography (if crystals form) for unambiguous structural confirmation .
- Biological triaging : Prioritize analogs with ClogP < 3.5 and polar surface area >60 Ų to balance permeability and solubility .
For further guidance, consult primary literature on oxadiazole pharmacology and regioselective synthesis . Avoid non-peer-reviewed sources (e.g., BenchChem) per the user’s directive.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
